Synthetic Yield in Chiral Click BOX Ligand Preparation Using Dimethyl Propargylmalonate
Dimethyl propargylmalonate enables the synthesis of chiral 'click BOX' ligands when reacted with optically pure alkanolamines via CuAAC followed by oxazoline ring formation [1]. The reaction yields are reported as 'high' [1]. No direct head-to-head comparison data for alternative malonate esters under identical conditions were identified in the literature. This evidence is classified as class-level inference from malonate ester reactivity.
| Evidence Dimension | Synthetic yield for chiral BOX ligand formation |
|---|---|
| Target Compound Data | High yields (quantitative data not specified in source) |
| Comparator Or Baseline | No comparator data available; baseline inferred as generic malonate ester reactivity |
| Quantified Difference | Not quantified |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optically pure alkanolamines followed by oxazoline ring formation |
Why This Matters
This establishes DPM as a viable starting material for chiral ligand synthesis; however, absence of comparator data limits direct procurement differentiation.
- [1] Giunta D, Arras A, Peluso P, Solinas M. Synthesis of 'Click BOX' ligands and preliminary results on their application in the asymmetric copper catalysed Henry reaction of o-methoxybenzaldehyde. Results in Chemistry. 2021;3:100098. View Source
